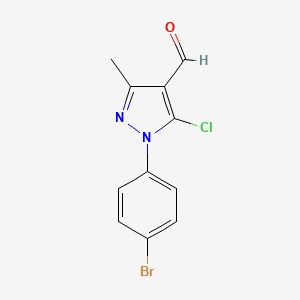

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The presence of bromophenyl and chloromethyl groups suggests that halogenation reactions might be involved in its synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their chemical bonds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, as well as the bromophenyl and chloromethyl substituents . Pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would likely be determined experimentally. These properties can be influenced by factors such as the nature of the substituents and the overall molecular structure .Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-(4-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Xu and Shi (2011) conducted a study on the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its crystallographic properties and molecular configuration (Xu & Shi, 2011). Similarly, Cuartas et al. (2017) explored the synthesis of reduced bipyrazoles from pyrazole precursors, including detailed molecular structures and supramolecular assembly information (Cuartas et al., 2017).

Photophysical Studies

Singh et al. (2013) conducted solvatochromic and single crystal studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing insights into its photophysical properties in different solvents (Singh et al., 2013).

Hydrogen-Bonded Chains and Sheets

Trilleras et al. (2014) explored the molecular interactions in compounds derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, focusing on hydrogen-bonded chains and sheets formation (Trilleras et al., 2014).

Synthesis of Pyrazolines

Loh et al. (2013) synthesized and characterized several pyrazoline compounds derived from 1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, providing insights into their crystal structures and molecular configurations (Loh et al., 2013).

Ultrasonic Synthesis

Trilleras et al. (2013) utilized ultrasonic conditions to synthesize dihydropyrazole derivatives from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, emphasizing advantages like shorter reaction times and good yields (Trilleras et al., 2013).

Pyrazole-Appended Quinolinyl Chalcones

Prasath et al. (2015) synthesized and characterized new quinolinyl chalcones containing a pyrazole group, derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial properties (Prasath et al., 2015).

Conversion into Bipyrazoles

Kumar et al. (2019) investigated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced bipyrazoles, providing detailed synthesis and characterization of the compounds and their supramolecular assembly (Kumar et al., 2019).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For instance, some pyrazole derivatives have been studied for their antimicrobial and anticancer activities . The mechanism of action in these cases could involve interactions with biological targets, leading to inhibition of certain pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPRGOUYMYHPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)